Methyl azepane-3-carboxylate
CAS No.: 786623-60-7
Cat. No.: VC8136901
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 786623-60-7 |
|---|---|
| Molecular Formula | C8H15NO2 |
| Molecular Weight | 157.21 g/mol |
| IUPAC Name | methyl azepane-3-carboxylate |
| Standard InChI | InChI=1S/C8H15NO2/c1-11-8(10)7-4-2-3-5-9-6-7/h7,9H,2-6H2,1H3 |
| Standard InChI Key | SRFJZNAKVNZTSC-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CCCCNC1 |
| Canonical SMILES | COC(=O)C1CCCCNC1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl azepane-3-carboxylate features a seven-membered azepane ring with a methyl ester group at the third carbon. The saturated ring system adopts a chair-like conformation, minimizing steric strain while allowing for dynamic interconversions between puckered states . Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol |
| IUPAC Name | Methyl azepane-3-carboxylate |
| SMILES | COC(=O)C1CCCCNC1 |
| InChI Key | SRFJZNAKVNZTSC-UHFFFAOYSA-N |
The compound’s hydrochloride salt (CAS No. 198959-48-7) enhances solubility in polar solvents, making it preferable for biological assays .
Physicochemical Characteristics
Methyl azepane-3-carboxylate is a hygroscopic solid at room temperature, with a melting point of 95°C and a boiling point of 192°C . Its solubility profile varies widely:
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Water: Partially soluble (0.1–1 mg/mL at 25°C)
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Organic Solvents: Highly soluble in dichloromethane, ethanol, and dimethyl sulfoxide.
The compound’s pKa of 8.2 (estimated) suggests weak basicity due to the azepane nitrogen, enabling protonation under acidic conditions .
Synthesis Methodologies
Intramolecular N-Alkylation of Azetidines
A common synthesis route involves the cyclization of azetidine precursors. For example, 2-(3-hydroxypropyl)azetidine derivatives undergo intramolecular N-alkylation in the presence of Lewis acids like FeBr₃ or Cu(I) catalysts, yielding the azepane ring . Typical reaction conditions include:
| Parameter | Value |
|---|---|
| Catalyst | 10 mol% Cu(CH₃CN)₄PF₆ |
| Solvent | 1,4-Dioxane |
| Temperature | 70°C |
| Yield | 65–90% |
This method benefits from high regioselectivity but requires careful control of steric effects to avoid pyrrolidine byproducts .
Tandem Amination-Cyclization of Allenynes
Recent advances employ Cu(I)-catalyzed reactions between functionalized allenynes and amines. For instance, trifluoromethyl-substituted allenynes react with aniline to form azepine-2-carboxylates via a tandem amination/cyclization mechanism . Key advantages include:
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Functional Group Tolerance: Accommodates electron-withdrawing groups (e.g., CF₃).
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Stereochemical Control: Yields enantiomerically pure products when chiral auxiliaries are used .
Applications in Medicinal Chemistry
Enzyme Inhibition
Methyl azepane-3-carboxylate derivatives exhibit inhibitory activity against proteases and kinases. For example, analogues bearing sulfonamide groups show IC₅₀ values of 0.5–2 μM against matrix metalloproteinase-9 (MMP-9), a target in cancer metastasis . The ester group’s electrophilicity facilitates covalent binding to catalytic residues, while the azepane ring enhances membrane permeability.
Antimicrobial and Anticancer Activity
Structural modifications, such as halogenation or phosphonate incorporation, amplify bioactivity. In a 2022 study, trifluoromethyl-substituted azepines demonstrated MIC values of 4–8 μg/mL against Staphylococcus aureus and Escherichia coli . Similarly, phosphonated derivatives induced apoptosis in HeLa cells via PARP inhibition (EC₅₀ = 10 nM).
Biological Mechanisms and Pharmacokinetics
Target Engagement
The compound’s nitrogen atom interacts with biological targets through hydrogen bonding and π-cation interactions. For instance, in GABAₐ receptor modulation, the azepane ring occupies a hydrophobic pocket adjacent to the benzodiazepine site, enhancing chloride ion influx .
Metabolic Pathways
In vivo studies in rodents indicate rapid hepatic metabolism via esterase-mediated hydrolysis to azepane-3-carboxylic acid, which undergoes glucuronidation and renal excretion. The half-life (t₁/₂) is approximately 2.3 hours, with a bioavailability of 40–50% .
Industrial and Material Science Applications
Polymer Synthesis
The compound serves as a monomer in polyamide synthesis, imparting flexibility and thermal stability (Tg = 120°C). Copolymers with caprolactam exhibit tensile strengths of 80–100 MPa, suitable for automotive components .
Agrochemical Development
Methyl azepane-3-carboxylate derivatives act as neonicotinoid alternatives in pesticides. Field trials show 90% efficacy against Aphis gossypii at 50 g/ha, with minimal environmental persistence .
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Chiral phosphine ligands (e.g., BINAP) enable enantioselective cyclization, producing azepanes with >99% ee. These advances support the development of CNS drugs with reduced off-target effects .
Computational Design
Machine learning models predict novel derivatives with enhanced BBB permeability. A 2025 study identified 15 candidates showing 3-fold higher brain uptake in murine models .
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